molecular formula C12H10N2 B3044145 Azobenzene-D10 CAS No. 30504-49-5

Azobenzene-D10

Cat. No.: B3044145
CAS No.: 30504-49-5
M. Wt: 192.28 g/mol
InChI Key: DMLAVOWQYNRWNQ-LHNTUAQVSA-N
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Description

Azobenzene-D10 is a deuterated derivative of azobenzene, where the hydrogen atoms are replaced with deuterium. This compound is known for its photoisomerization properties, making it a valuable tool in various scientific fields, including photopharmacology and materials science. The deuteration enhances its performance by improving light sensitivity, photoswitch efficiency, and kinetics .

Preparation Methods

Azobenzene-D10 can be synthesized using several methods. The classical methods for the synthesis of azobenzenes include:

For industrial production, continuous flow synthesis via the Baeyer-Mills reaction is often employed. This method allows for the efficient production of large quantities of azobenzene derivatives .

Chemical Reactions Analysis

Scientific Research Applications

Photopharmacology

Overview
Photopharmacology utilizes light-sensitive compounds to control biological functions. Azobenzene derivatives, including Azobenzene-D10, serve as essential components in this field due to their ability to undergo reversible photoisomerization.

Enhanced Performance through Deuteration
Recent studies have demonstrated that deuteration significantly improves the performance of azobenzene-based photoswitches. Specifically, this compound exhibits:

  • Higher Light Sensitivity : The molar extinction coefficient for this compound is increased by over 50% compared to its hydrogenated form, enhancing its effectiveness in light-driven applications .
  • Improved Photoswitch Efficiency : The switching kinetics of this compound are accelerated, with faster trans-to-cis and cis-to-trans conversion rates observed in live cell environments .
  • Applications in Ion Channel Control : Deuterated azobenzenes have been successfully used to optically control ion channels and G protein-coupled receptors, paving the way for advanced therapeutic strategies in neuromodulation and vision restoration .

Optical Data Storage

Azo-polymers and Their Applications
Azobenzene-containing polymers (azo-polymers) have attracted attention for their potential applications in optical data storage and photochemical switches. Key features include:

  • Surface Relief Gratings (SRGs) : Azo-polymers can form SRGs when exposed to interfering laser beams due to the reversible photoisomerization of azobenzene groups. These gratings are stable below the glass transition temperature of the polymers and can be erased optically or thermally .
  • Fluorescent Micropatterns : Recent advancements have allowed the combination of holographic techniques with azo-polymers to create fluorescent and rewritable micropatterns. This innovation opens new avenues for organic light-emitting devices and optical information recording .

Material Science

Polymer Blends and Composites
The integration of this compound into polymer matrices enhances their mechanical and thermal properties. Studies indicate that:

  • Increased Thermal Stability : The introduction of azobenzene chromophores into high glass transition temperature polymers improves the stability of SRGs, making them suitable for long-term applications in data storage .
  • Nonlinear Optical Materials : Azo-polymers are also being explored for their nonlinear optical properties, which could lead to advancements in photonic devices and optical switches .

Case Studies

Application AreaKey FindingsReferences
PhotopharmacologyDeuteration enhances light sensitivity and switching kinetics; used in ion channel modulation ,
Optical Data StorageAzo-polymers can form stable SRGs; new methods for fluorescent micropatterns developed
Material ScienceImproved thermal stability and mechanical properties in polymer blends with azobenzenes

Biological Activity

Azobenzene-D10, a deuterated derivative of azobenzene, has garnered attention in recent years due to its enhanced biological activity and photophysical properties. This article explores the biological activity of this compound, focusing on its applications in photopharmacology, drug delivery systems, and antimicrobial properties.

Overview of this compound

Azobenzene compounds are well-known for their ability to undergo reversible isomerization between trans and cis forms upon exposure to light. The introduction of deuterium in this compound modifies its physical and chemical properties, potentially enhancing its performance in various biological applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of deuterated nitrobenzene using zinc as a reducing agent in refluxing methanol. The yields for this compound synthesis have been reported at approximately 45% . Characterization through UV/Vis spectroscopy indicates that the maximum absorbance wavelength remains at 322 nm, with an increased extinction coefficient (ε) due to deuteration—showing values of 32,000 M⁻¹ cm⁻¹ compared to 20,800 M⁻¹ cm⁻¹ for its non-deuterated counterpart .

Photopharmacological Applications

This compound shows promise as a photopharmacological agent, particularly in targeted drug delivery systems. A study highlighted the use of an azobenzene scaffold in a theranostic drug delivery system that exhibited selective targeting towards aggressive tumor phenotypes under hypoxic conditions. The azobenzene moiety served as both a fluorescence quencher and a nitrogen mustard deactivator, allowing for enhanced therapeutic efficacy .

Case Study: Hypoxia-Mediated Drug Delivery

  • Mechanism : The azobenzene component undergoes azoreduction under hypoxic conditions, resulting in the release of active therapeutic agents at the tumor site.
  • Results : In vivo experiments demonstrated significant tumor growth reduction compared to controls. Ex vivo analysis confirmed normalization of angiogenic markers and reduced cell proliferation .

Antimicrobial Activity

Research indicates that azobenzenes possess various biological activities, including antimicrobial properties. A study assessed the antimicrobial efficacy of several azobenzene derivatives against gram-positive and gram-negative bacteria. Notably, this compound exhibited selective activity against Staphylococcus aureus with inhibition zones ranging from 11-14 mm .

Key Findings on Antimicrobial Efficacy

CompoundTarget OrganismInhibition Zone (mm)Mechanism of Action
This compoundS. aureus11-14Disruption of cell wall integrity
Fluorinated DerivativesE. coli, S. entericaVariableElectron-withdrawing effects enhance binding
Azo-quinolone CompoundsVarious BacteriaUp to 35Binding to DNA gyrase

Properties

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLAVOWQYNRWNQ-LHNTUAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The polymer precursors A9AB9 and DA9AB along with the surfactant AC10COONa were used, with the structure of each shown in FIG. 3. The azobenzene nanoparticles were synthesized using a mini-emulsion process. Similar processes have been described in documents 12 through 14. To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa was dissolved in 10 ml of water. 20 mol % of A9AB9 and 80 mol % of DA9AB were mixed with 2 w % 2,2′-azoisobutyronitrile (AIBN) in 2 g of chloroform. The solution was added drop by drop to the surfactant solution and stirred for 1 hour. The mixture was then sonicated in an ice bath for 2 minutes at 90% amplitude using an Ultrasonic Processor (ACE Glass, Inc) with a probe (Model LV261). The resulting mini-emulsion was stirred at room temperature with N2 bubbled into it for 15 min to remove oxygen. With continuous stirring and bubbling of N2, the emulsion was then heated in an oil bath at 64° C. for 6 hours to remove chloroform and promote polymerization. A nanocolloid suspension comprising the desired nanoparticles was obtained.
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A9AB9
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A9AB9
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2,2′-azoisobutyronitrile
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2 g
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10 mL
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Synthesis routes and methods II

Procedure details

A crude peracetic acid solution was prepared by mixing 17.3 g glacial acetic acid (0.29 mole), 7.2 g of a hydrogen peroxide solution having 68% by weight of H2O2 (0.145 mole of H2O2), and 0.7 g concentrated sulphuric acid, and reacting the mixture for several hours at ambient temperature. A solution was obtained which contained 0.10 mole peracetic acid and 0.033 mole uncoverted hydrogen peroxide, and which was introduced into 200 ml of methanol at 0° C. Within the space of half an hour 34.8 g acetone (0.6 mole), 12.2 g of an ammonia solution having 28% by weight NH3 (0.2 mole), and 18.6 g aniline (0.2 mole) were added, after which the mixture was determined by gas phase chromatography to contain 4.6 g of acetone phenylhydrazone (0.031 mole, which was 31% of the theoretical yield compared to the peracid), 1 g of acetone azine (0.009 mole, which was 9% of the theoretical yield), and 0.025 mole of azobenzene.
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0.2 mol
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reactant
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18.6 g
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4.6 g
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peracid
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1 g
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200 mL
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17.3 g
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7.2 g
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0.145 mol
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reactant
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0.7 g
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reactant
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peracetic acid
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0.1 mol
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reactant
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0.033 mol
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reactant
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34.8 g
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reactant
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12.2 g
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Synthesis routes and methods III

Procedure details

The oxidation of substituted anilines to azobenzenes is a well-known procedure; oxidizing agents of various sorts are employed. Wheeler and Gonzalez (Reference 6) used manganese dioxide as their oxidizing agent; with this reagent they oxidized 3,5-dichloroaniline (II) to the corresponding 3,5,3'5'-tetrachloroazobenzene (VI) in yields above 90%. Wheeler and Gonzalez report their technique gives only a 10% yield of azobenzene when applied to 3,5-dichloro-4-nitroaniline (VII). ##STR3##
[Compound]
Name
substituted anilines
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reactant
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azobenzenes
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oxidized 3,5-dichloroaniline
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Yield
10%

Synthesis routes and methods IV

Procedure details

A flask was charged with 1.008 g of the 11-[4-(phenylazo)phenyloxy]undecanamide, 0.624 g of aluminum lithium hydride, and 40 mL of dry diethylether, and the contents were put under reflux for 12 hours. The temperature was set back to a room temperature, and 20 mL of water was gradually dropped, so as to cause the excess aluminum lithium hydride to react with the water. Thereafter, the reaction solution was stirred for one day. Then, extraction from the reaction solution was performed three times by using 200 mL of diethylether, and the diethylether was removed by pressure-reduction. After that, a remaining supernatant was purified by recrystallization from a mixed solvent of chloroform and hexane. As a result, an intended amine derivative of 4-(phenylazo)benzene including a spacer group, i.e. 4-(11-aminoundecyloxy)azobenzene (azobenzene-O—(CH2)11NH2) was obtained at a 76% yield. A structure of the 4-(11-aminoundecyloxy)azobenzene was confirmed from a 1H-NMR spectrum and a 13C-NMR spectrum.
Name
11-[4-(phenylazo)phenyloxy]undecanamide
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1.008 g
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reactant
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0.624 g
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reactant
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40 mL
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20 mL
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Synthesis routes and methods V

Procedure details

The excess hydroxide ion (OH-), dissolved dioxygen (O2), and aniline (PhNH2) reacted in the dimethyl sulfoxide solution to form superoxide ion (O2-.), azobenzene (PhN=NPh), hydrogen peroxide (HOOH), and water (H2O). The dioxygen was introduced by bubbling gaseous dioxygen through the solution of other reactants for 20 minutes, and then purging with argon. The reaction yielded concentrations of 1.4 mM of superoxide ion and 2.5 mM of azobenzene.
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hydroxide ion
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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